Serratezomine C
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Overview
Description
Serratezomine C is a natural product found in Huperzia serrata with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Serratezomine A, closely related to Serratezomine C, is a Lycopodium alkaloid with a diverse structure. The total synthesis of serratezomine A involved innovative approaches such as free radical-mediated vinyl amination and Hwu's oxidative allylation. This synthesis provides insights into the structural complexity of this compound and related alkaloids (Pigza et al., 2013).
- Another study on serratezomine A highlights the synthesis process using beta-stannyl enamine as a key component. This synthesis sheds light on the complex molecular structure of this compound (Chandra et al., 2009).
Biogenetic Pathways and Chemical Transformation
- A modified Polonovski reaction was applied to serratinine to generate serratezomine A, indicating a potential biogenetic pathway for this compound. This study helps in understanding the chemical transformations related to this compound (Morita & Kobayashi, 2002).
Application in Diversity-Oriented Synthesis
- Serratezomine A, and by extension this compound, was synthesized as part of a study on diversity-oriented synthesis of Lycopodium alkaloids. This research signifies the potential of this compound in the exploration of complex biological processes and drug discovery (Zhang et al., 2014).
Advanced Synthesis Techniques
- Advanced techniques in the synthesis of phlegmarine-type Lycopodium alkaloids, which include serratezomine E, a compound related to this compound, offer insights into novel methods of synthesizing complex natural products (Pinto et al., 2018).
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(1S,2S,10S,12S,13S,15R)-2,12-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one |
InChI |
InChI=1S/C16H25NO3/c1-10-8-12-14(19)13(18)11-4-2-6-17-7-3-5-16(12,20)15(11,17)9-10/h10-12,14,19-20H,2-9H2,1H3/t10-,11-,12+,14+,15+,16+/m1/s1 |
InChI Key |
KITFSJIJZBWBGW-VFOYXYCLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O)O |
Canonical SMILES |
CC1CC2C(C(=O)C3CCCN4C3(C1)C2(CCC4)O)O |
Synonyms |
serratezomine C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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